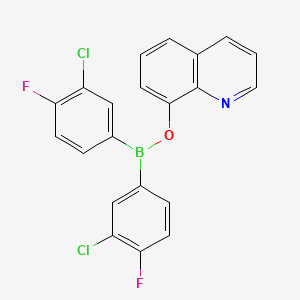
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H12BCl2F2NO. It is known for its unique structure, which includes borinic acid esterified with 8-quinolinyl and substituted with 3-chloro-4-fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester typically involves the esterification of borinic acid with 8-quinolinol in the presence of 3-chloro-4-fluorophenyl groups. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with additional steps to ensure purity and yield optimization .
Analyse Des Réactions Chimiques
Types of Reactions
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boranes or other reduced boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted esters .
Applications De Recherche Scientifique
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It may be used in the development of advanced materials, such as boron-containing polymers and catalysts
Mécanisme D'action
The mechanism by which borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester: is similar to other borinic acid esters, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of both 3-chloro-4-fluorophenyl and 8-quinolinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
873101-76-9 |
|---|---|
Formule moléculaire |
C21H12BCl2F2NO |
Poids moléculaire |
414.0 g/mol |
Nom IUPAC |
bis(3-chloro-4-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H12BCl2F2NO/c23-16-11-14(6-8-18(16)25)22(15-7-9-19(26)17(24)12-15)28-20-5-1-3-13-4-2-10-27-21(13)20/h1-12H |
Clé InChI |
PWLMQVCHHLYWFH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)F)Cl)(C2=CC(=C(C=C2)F)Cl)OC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


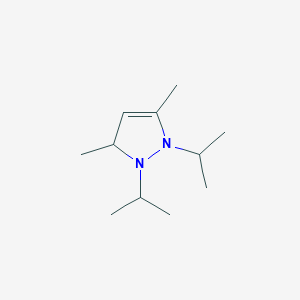
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
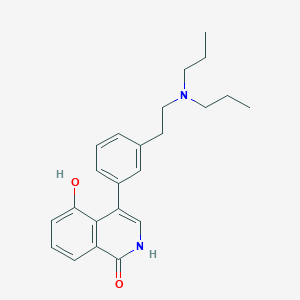
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
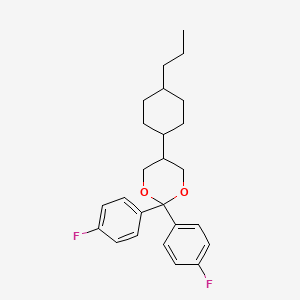
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
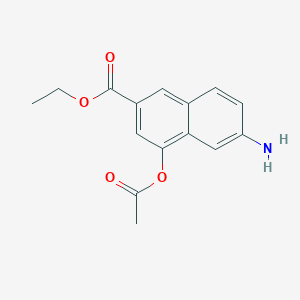
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
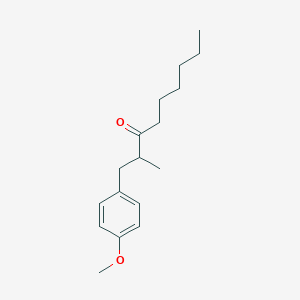
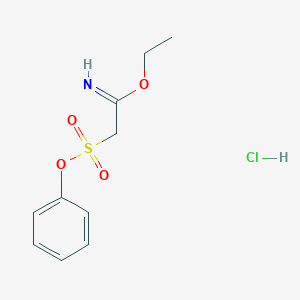
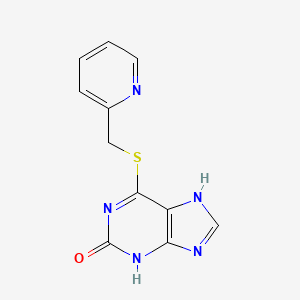
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
